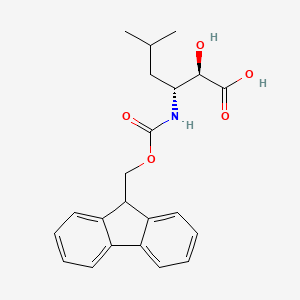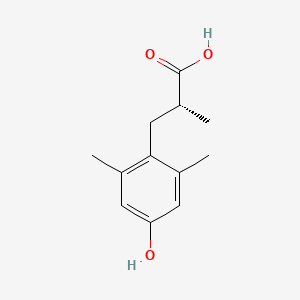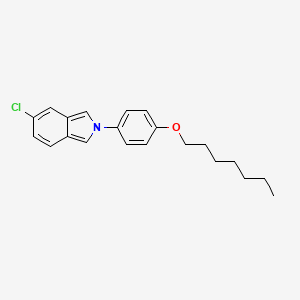
5-Chloro-2-(4-(heptyloxy)phenyl)-2H-isoindole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Chloro-2-(4-(heptyloxy)phenyl)-2H-isoindole is an organic compound that belongs to the class of isoindoles Isoindoles are heterocyclic compounds containing a benzene ring fused to a pyrrole ring This specific compound features a chloro substituent at the 5-position and a heptyloxyphenyl group at the 2-position of the isoindole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-(4-(heptyloxy)phenyl)-2H-isoindole typically involves multi-step organic reactions. One common method starts with the preparation of the heptyloxyphenyl precursor, which is then subjected to a series of reactions to introduce the isoindole ring and the chloro substituent. Key steps may include:
Friedel-Crafts Acylation: This step involves the acylation of a heptyloxybenzene derivative using an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Cyclization: The acylated product undergoes cyclization to form the isoindole ring. This can be achieved through intramolecular condensation reactions.
Chlorination: The final step involves the introduction of the chloro substituent at the 5-position of the isoindole ring. This can be done using chlorinating agents such as thionyl chloride or phosphorus pentachloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
5-Chloro-2-(4-(heptyloxy)phenyl)-2H-isoindole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学的研究の応用
5-Chloro-2-(4-(heptyloxy)phenyl)-2H-isoindole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: The compound may be studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research may focus on its potential as a therapeutic agent, particularly in the development of new drugs targeting specific diseases.
Industry: It can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.
作用機序
The mechanism of action of 5-Chloro-2-(4-(heptyloxy)phenyl)-2H-isoindole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into specific binding sites, influencing biochemical pathways and cellular processes.
類似化合物との比較
Similar Compounds
- 5-Chloro-2-(4-methoxyphenyl)-2H-isoindole
- 5-Chloro-2-(4-ethoxyphenyl)-2H-isoindole
- 5-Chloro-2-(4-butoxyphenyl)-2H-isoindole
Uniqueness
5-Chloro-2-(4-(heptyloxy)phenyl)-2H-isoindole is unique due to the presence of the heptyloxy group, which imparts specific physicochemical properties such as increased hydrophobicity and potential for unique interactions with biological targets. This distinguishes it from other similar compounds with shorter alkoxy chains.
特性
CAS番号 |
189884-41-1 |
|---|---|
分子式 |
C21H24ClNO |
分子量 |
341.9 g/mol |
IUPAC名 |
5-chloro-2-(4-heptoxyphenyl)isoindole |
InChI |
InChI=1S/C21H24ClNO/c1-2-3-4-5-6-13-24-21-11-9-20(10-12-21)23-15-17-7-8-19(22)14-18(17)16-23/h7-12,14-16H,2-6,13H2,1H3 |
InChIキー |
ZLENIXBPHVHSSG-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCOC1=CC=C(C=C1)N2C=C3C=CC(=CC3=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


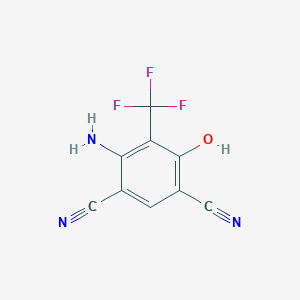
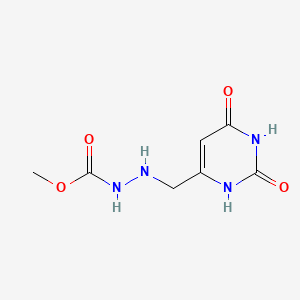
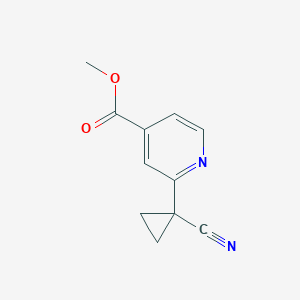

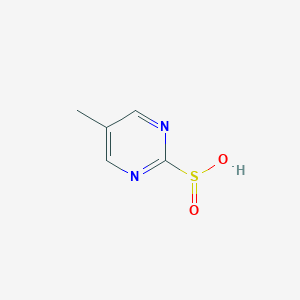
![[(3aR,4R,6R,6aR)-2,2-dimethyl-4-(3-oxo-5-sulfanylidene-1,2,4-triazin-2-yl)-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methyl acetate](/img/structure/B15245993.png)
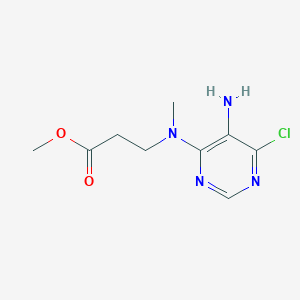
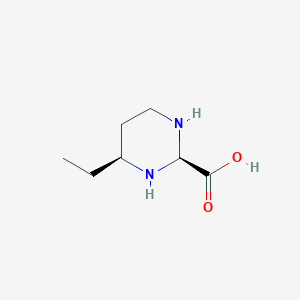
![Methyl 3-amino-5,6-dihydro-4H-thieno[2,3-c]pyrrole-2-carboxylate hydrochloride](/img/structure/B15246019.png)
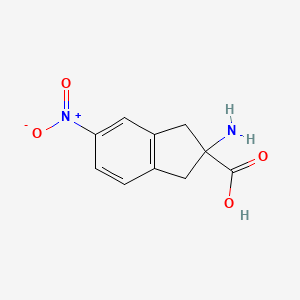
![5-Cyclopropyl-2-((3'-fluoro-[2,4'-bipyridin]-5-yl)amino)benzoic acid](/img/structure/B15246021.png)
